![molecular formula C19H14N2OS B2992745 (2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile CAS No. 332045-71-3](/img/structure/B2992745.png)
(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile is a useful research compound. Its molecular formula is C19H14N2OS and its molecular weight is 318.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile, commonly referred to as compound 1, is a thiazole-derived nitrile that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This compound is characterized by its unique structural features that may contribute to its pharmacological properties. The following sections delve into its synthesis, biological activity, and relevant case studies.
Synthesis of Compound 1
The synthesis of compound 1 typically involves the reaction of appropriate thiazole derivatives with substituted phenylpropene nitriles. The synthetic pathway often employs standard organic chemistry techniques including nucleophilic substitutions and condensation reactions. The structure can be confirmed through various spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compound 1. A screening process conducted by the National Cancer Institute (NCI) evaluated its efficacy against a panel of approximately sixty cancer cell lines, including those representing leukemia, melanoma, and breast cancer. The results indicated that compound 1 exhibited low cytotoxicity at concentrations around 10 µM, with some sensitivity noted in leukemia cell lines (K-562 and SR) and colon cancer cells (HCT-15) .
Cell Line | Sensitivity | IC50 (µM) |
---|---|---|
K-562 (Leukemia) | Moderate | 10 |
HCT-15 (Colon Cancer) | Low | >10 |
SK-MEL-5 (Melanoma) | Low | >10 |
The mechanism by which compound 1 exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies suggest that compounds with similar thiazole structures can modulate various signaling pathways associated with cell survival and proliferation .
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated the anticancer activity of compound 1 alongside other thiazole derivatives. It was found that while compound 1 showed limited activity, its structural analogs demonstrated more pronounced effects against specific cancer types .
- In Vitro Studies : Another investigation focused on the in vitro effects of compound 1 on different cancer cell lines. The study reported that at higher concentrations (50 µM), there was a notable decrease in cell viability across several tested lines, suggesting a dose-dependent response .
- Comparative Analysis : A comparative analysis with other known anticancer agents revealed that while compound 1 is less potent than established chemotherapeutics, it may serve as a lead compound for further modifications to enhance its efficacy .
Propiedades
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c1-22-17-9-7-15(8-10-17)18-13-23-19(21-18)16(12-20)11-14-5-3-2-4-6-14/h2-11,13H,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGPUUAEFBTKGD-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.